

5-Bromo-2,1,3-benzoxadiazole molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2,1,3-benzoxadiazole

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Technical Guide: 5-Bromo-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Bromo-2,1,3-benzoxadiazole**, also known as 5-Bromobenzofurazan. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic properties of the benzoxadiazole core.

Core Molecular Data

5-Bromo-2,1,3-benzoxadiazole is a solid organic compound.^[1] Its fundamental molecular and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrN ₂ O	[2]
Molecular Weight	199.00 g/mol	[1][2]
CAS Number	51376-06-8	[2]

Predicted Spectroscopic Data

Precise, experimentally verified spectroscopic data for **5-Bromo-2,1,3-benzoxadiazole** is not readily available in public databases. Commercial suppliers often do not perform detailed analytical characterization for this type of research chemical.[1] The following tables present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	Doublet	1H	Aromatic H adjacent to C-Br
~ 7.6 - 7.8	Doublet of Doublets	1H	Aromatic H ortho to the point of fusion
~ 7.4 - 7.6	Doublet	1H	Aromatic H meta to the point of fusion

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Assignment
~ 150 - 155	C-O in oxadiazole ring
~ 145 - 150	C-N in oxadiazole ring
~ 130 - 135	Aromatic CH
~ 125 - 130	Aromatic CH
~ 115 - 120	Aromatic C-Br
~ 110 - 115	Aromatic CH

Table 3: Predicted Key IR Absorption Bands (Sample preparation: KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~ 3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~ 1600 - 1580	Medium-Strong	Aromatic C=C Stretch
~ 1550 - 1500	Strong	N=O Stretch (Oxadiazole)
~ 1480 - 1450	Strong	Aromatic C=C Stretch
~ 1250 - 1200	Strong	C-O Stretch (Oxadiazole)
~ 1100 - 1000	Medium	C-Br Stretch
~ 900 - 700	Strong	Aromatic C-H Out-of-Plane Bend

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization)

m/z Value	Interpretation
198/200	Molecular Ion Peak [M] ⁺ (presence of Br isotopes)
170/172	Loss of N ₂
142/144	Loss of N ₂ and CO
119	Loss of Br
91	C ₆ H ₃ N ⁺ fragment
63	C ₅ H ₃ ⁺ fragment

Experimental Protocols

Representative Synthesis of a Bromo-2,1,3-benzoxadiazole Derivative

While a specific protocol for the 5-bromo isomer is not readily available, the following procedure for the synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole provides a representative experimental

approach starting from the parent benzoxadiazole. This method can be adapted by utilizing a monobrominated starting material or by controlling the stoichiometry of the brominating agent.

Objective: To synthesize a brominated benzoxadiazole via electrophilic aromatic substitution.

Materials:

- 2,1,3-Benzoxadiazole
- Iron (Fe) powder
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Brine (saturated NaCl solution)
- Saturated sodium bicarbonate solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).
- Heat the flask to 100°C.
- Slowly add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.
- After the addition is complete, reflux the reaction mixture for 3 hours.

- Cool the reaction to room temperature.
- Dissolve the resulting mixture in dichloromethane (40 mL) and wash with brine (40 mL).
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 98:2) as the eluent to yield the brominated product.

Protocol for Fluorescent Labeling of Proteins

Benzoxadiazole derivatives are frequently used as fluorescent probes to label proteins for imaging and analysis. The following is a general protocol for labeling proteins in solution using a bromo-benzoxadiazole scaffold, which can react with nucleophilic residues like cysteine or lysine.

Objective: To covalently attach the **5-Bromo-2,1,3-benzoxadiazole** fluorophore to a purified protein.

Materials:

- **5-Bromo-2,1,3-benzoxadiazole**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purified protein of interest (1-5 mg/mL)
- Sodium borate buffer (50 mM, pH 8.0-9.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

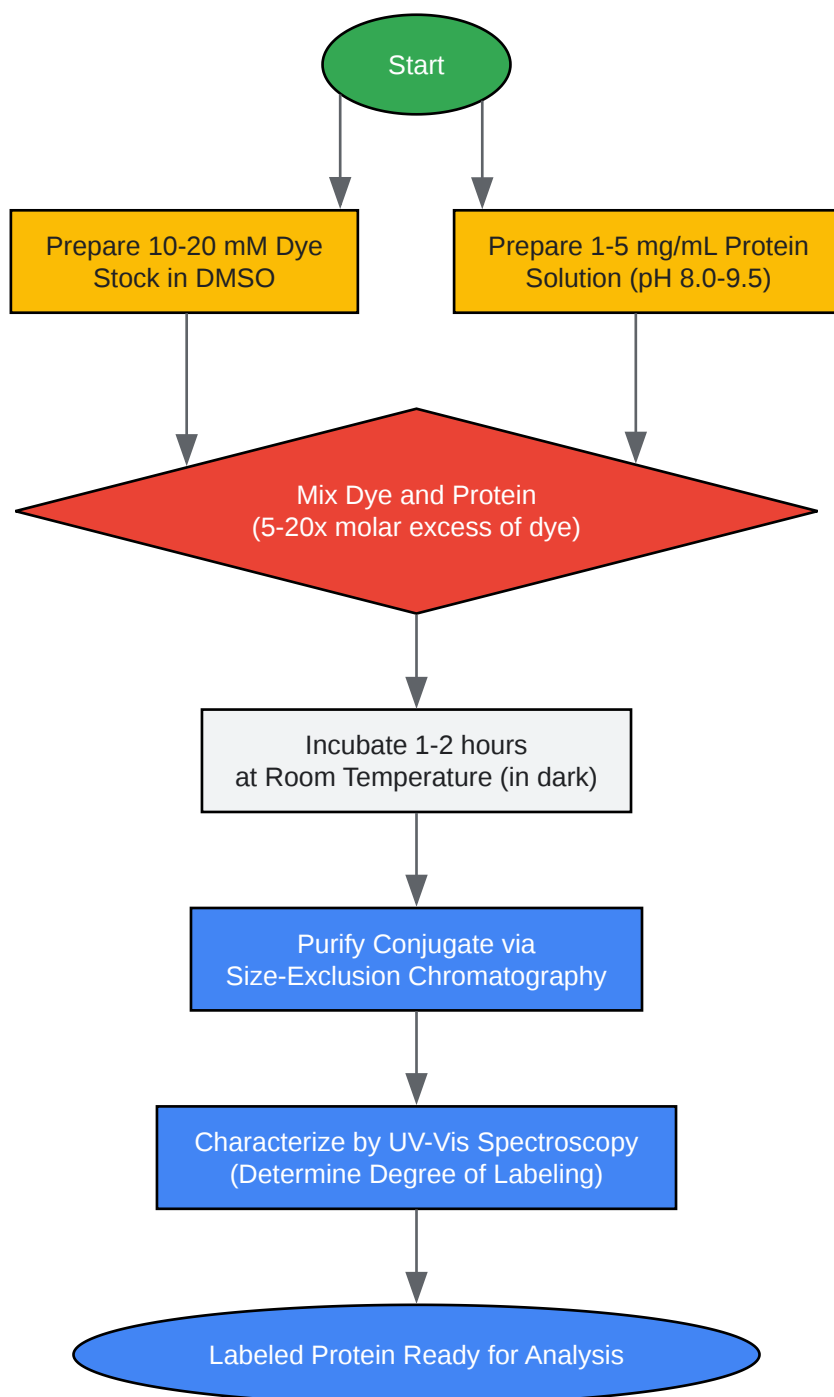
Procedure:

- Prepare Fluorophore Stock Solution: Dissolve **5-Bromo-2,1,3-benzoxadiazole** in anhydrous DMSO to a final concentration of 10-20 mM. Store this solution protected from light and moisture.
- Prepare Protein Solution: Dissolve the protein of interest in the sodium borate buffer to a concentration of 1-5 mg/mL. The slightly alkaline pH facilitates the reaction with amine and thiol groups.
- Labeling Reaction: Add the fluorophore stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the fluorescently labeled protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the protein.
- Characterization: Confirm the labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the benzoxadiazole dye (wavelength to be determined empirically).

Visualizations

Logical Relationship in Synthesis

The synthesis of brominated benzoxadiazoles often starts from a more fundamental precursor, which undergoes a series of transformations. The following diagram illustrates the logical progression from a substituted aniline to a brominated benzoxadiazole derivative.



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References

- 1. 5-bromo-2,1,3-benzoxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Phone: (601) 213-4426

Email: info@benchchem.com